molecular formula C10H11I2NO3 B1521655 tert-Butyl 2,5-diiodopyridin-3-yl carbonate CAS No. 1138444-30-0

tert-Butyl 2,5-diiodopyridin-3-yl carbonate

Cat. No.: B1521655
CAS No.: 1138444-30-0
M. Wt: 447.01 g/mol
InChI Key: WMVJULQDZSDXLS-UHFFFAOYSA-N
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Description

Tert-Butyl 2,5-diiodopyridin-3-yl carbonate is a chemical compound with the empirical formula C10H11I2NO3 . It has a molecular weight of 447.01 . This compound is a part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CC(C)(C)OC(=O)OC1=CC(=CN=C1I)I . This representation provides a way to describe the structure of a chemical compound in a linear format.


Physical and Chemical Properties Analysis

This compound is a solid compound . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Solar Cell Enhancements

The addition of 4-tert-butylpyridine (4TBP) to redox electrolytes in dye-sensitized TiO2 solar cells significantly improves their performance by increasing the open-circuit potential. This enhancement is attributed to a shift of the TiO2 band edge toward negative potentials and an increase in electron lifetime, which are influenced by 4TBP's effects on the surface charge of TiO2 and its recombination with triiodide in the electrolyte (Boschloo, Häggman, & Hagfeldt, 2006).

Catalytic Synthesis

In the realm of catalytic synthesis, various research efforts have demonstrated the utility of tert-butyl carbonate derivatives. For instance, gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates into 4-alkylidene-1,3-dioxolan-2-ones showcases a mild reaction condition that facilitates the efficient synthesis of cyclic carbonates with variable structures (Buzas & Gagosz, 2006). Moreover, a palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water has been developed, offering a switchable synthesis method for pyrroles and their bicyclic analogues, showcasing the versatility of propargyl carbonate derivatives in synthetic chemistry (Qiu, Wang, & Zhu, 2017).

Electrocatalytic Applications

The electrocatalytic reduction of CO2 to formate by an iron Schiff base complex represents another application domain. The complex, under electrochemically reducing conditions, mediates the reductive disproportionation of CO2 to carbon monoxide and carbonate, with formate being the majority product under specific conditions. This process highlights the potential of tert-butyl carbonate derivatives in catalyzing environmentally significant reactions (Nichols, Chatterjee, Sabat, & Machan, 2018).

Organic Synthesis

Tert-Butyl aminocarbonate has been highlighted as a new type of compound useful for acylating amines. Its preparation and reactivity towards amines in both organic and aqueous solutions demonstrate its potential as a versatile reagent in organic synthesis (Harris & Wilson, 1983).

Properties

IUPAC Name

tert-butyl (2,5-diiodopyridin-3-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11I2NO3/c1-10(2,3)16-9(14)15-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVJULQDZSDXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=C(N=CC(=C1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673879
Record name tert-Butyl 2,5-diiodopyridin-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138444-30-0
Record name 2,5-Diiodo-3-pyridinyl 1,1-dimethylethyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138444-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2,5-diiodopyridin-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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